3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-3-11-28-18-19(25(2)22(30)24-20(18)29)23-21(28)27-15-13-26(14-16-27)12-7-10-17-8-5-4-6-9-17/h4-6,8-9H,3,7,10-16H2,1-2H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSHSAWTFYQJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuropharmacological effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C26H31ClN6O2
- Molecular Weight : 495.0 g/mol
- CAS Number : 898428-01-8
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and interaction with neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis and evaluation of various piperazine derivatives, including those similar to our compound of interest. These derivatives demonstrated notable cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The activity was attributed to their ability to induce apoptosis and inhibit cell proliferation through various mechanisms .
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12j | A375 | 5.0 | Induction of apoptosis |
| 12k | MCF-7 | 4.5 | Inhibition of cell cycle progression |
| 12i | MCF-7 | 6.0 | Reactive oxygen species (ROS) generation |
Neuropharmacological Effects
Piperazine derivatives are known for their interaction with neurotransmitter systems such as dopamine and serotonin pathways. The compound under review may exhibit anxiolytic and antidepressant effects by modulating these neurotransmitter systems. Research indicates that piperazine-based compounds can act as antagonists or agonists at various receptors, leading to therapeutic effects in conditions like anxiety and depression .
Case Studies
Several case studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, revealing how modifications in the molecular structure can enhance biological activity.
-
Case Study on Piperazine Derivatives :
- A study synthesized multiple piperazine derivatives and evaluated their anticancer activities against A375 melanoma cells.
- Results showed that specific substitutions at the piperazine ring significantly increased cytotoxicity.
- The most potent compounds led to a decrease in cell viability by inducing apoptosis through mitochondrial pathways .
- Neuropharmacological Assessment :
Q & A
Q. What are the optimal synthetic routes for 3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with alkylation of the purine core followed by coupling with a substituted piperazine derivative. Key steps include:
- Alkylation : Use of propyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 7-propyl group .
- Piperazine Coupling : Reaction with 4-(3-phenylpropyl)piperazine via nucleophilic substitution at the purine C8 position, requiring anhydrous solvents (e.g., THF) and controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and recrystallization (hot EtOAc) to achieve >95% purity .
Optimization focuses on solvent choice, catalyst presence (e.g., propargyl tosylate for alkylation), and reaction time monitoring via TLC .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation employs:
- ¹H/¹³C NMR : Assign peaks for methyl (δ 1.2–1.5 ppm), propyl (δ 2.3–3.1 ppm), and piperazine protons (δ 3.5–4.0 ppm). Aromatic protons from the phenyl group appear at δ 7.2–7.5 ppm .
- IR Spectroscopy : Key stretches include C=O (1690–1700 cm⁻¹), N-H (3200–3300 cm⁻¹), and aromatic C-C (1600–1450 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z ~456 (calculated for C₂₆H₃₂N₆O₂) with fragmentation patterns confirming substituents .
Q. What in vitro assays are recommended for preliminary assessment of its biological activity?
- Methodological Answer : Initial screening includes:
- Antiproliferative Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or polymerase inhibition assays (e.g., fluorescence-based ATPase assays) to target viral or tumor-associated enzymes .
- Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability, leveraging the compound’s lipophilicity from alkyl/piperazine groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the piperazine ring?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Synthesize analogs with modified phenylpropyl groups (e.g., halogenated, methoxy-substituted) or piperazine chain lengths .
- Biological Testing : Compare IC₅₀ values across analogs in cell-based assays. For example, replacing 3-phenylpropyl with 4-chlorophenylpropyl may enhance kinase inhibition .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors or viral polymerases .
Q. What methodologies are employed to elucidate the compound's mechanism of action against specific molecular targets?
- Methodological Answer : Mechanistic studies involve:
- Target Identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound) to isolate interacting proteins .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or cell cycle arrest pathways) .
- In Vivo Validation : Rodent models for pharmacokinetic (PK) profiling (plasma half-life, tissue distribution) and efficacy in xenograft tumors .
Q. How can contradictory data in pharmacological studies (e.g., variable efficacy across cell lines) be addressed methodologically?
- Methodological Answer : Resolve discrepancies via:
- Dose-Response Refinement : Test a broader concentration range (nM to μM) to identify biphasic effects or off-target activity .
- Orthogonal Assays : Combine MTT with ATP-lite luminescence to confirm cytotoxicity mechanisms .
- Cell Line Authentication : STR profiling to rule out cross-contamination, ensuring reproducibility (e.g., ATCC-verified lines) .
Notes on Evidence Utilization
- Synthesis protocols and analytical methods are inferred from structurally related purine derivatives (e.g., ethylpiperazine analogs) .
- Biological activity data are extrapolated from compounds with shared motifs (e.g., antitumor piperazine-purine hybrids) .
- Commercial sources (e.g., BenchChem) are excluded per guidelines, with reliance on peer-reviewed methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
